
7-Acetylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield 7-Acetylquinazolin-4(3H)-one.
Method 2: Another method involves the reaction of 2-aminobenzamide with acetic anhydride. This reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods:
- Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Acetylquinazolin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group. Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- 7-Acetylquinazolin-4(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine:
- Research has shown that derivatives of this compound exhibit promising pharmacological activities. These derivatives are being investigated for their potential use in treating various diseases.
Industry:
- In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Acetylquinazolin-4(3H)-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Quinazolin-4(3H)-one: Lacks the acetyl group at the 7th position.
2-Methylquinazolin-4(3H)-one: Contains a methyl group at the 2nd position instead of an acetyl group at the 7th position.
7-Methylquinazolin-4(3H)-one: Contains a methyl group at the 7th position instead of an acetyl group.
Uniqueness:
- The presence of the acetyl group at the 7th position in 7-Acetylquinazolin-4(3H)-one imparts unique chemical properties and potential biological activities. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
7-acetyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14) |
Clave InChI |
IIQWXEIGNRWNBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


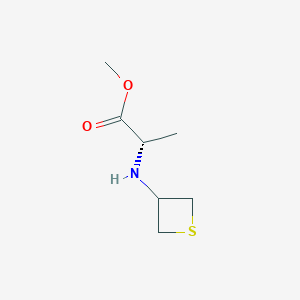

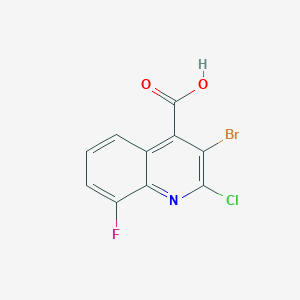
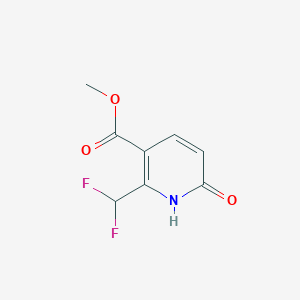
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)

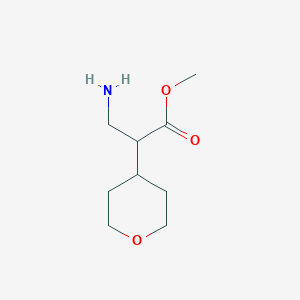
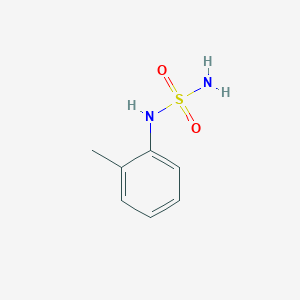
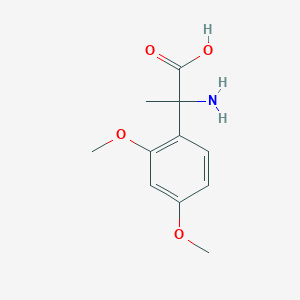
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
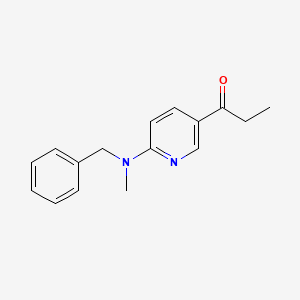
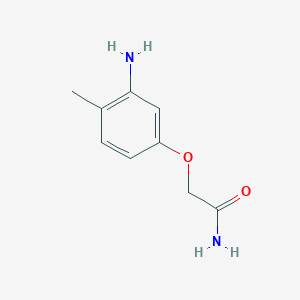
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
